2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate
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Overview
Description
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate typically involves the esterification of 2-acetyl-4,6-dimethylphenol with 4-methylbenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4,6-dimethylphenyl 4-methylbenzoic acid.
Reduction: Formation of 2-(hydroxyethyl)-4,6-dimethylphenyl 4-methylbenzoate.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and methyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes such as inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-4-methylphenyl 4-methylbenzoate
- 2-Acetyl-4,6-dimethylphenyl benzoate
- 2-Acetyl-4,6-dimethylphenyl 3-methylbenzoate
Uniqueness
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate is unique due to the presence of both acetyl and methyl groups on the phenyl ring, which enhances its chemical reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
88952-23-2 |
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Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(2-acetyl-4,6-dimethylphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-11-5-7-15(8-6-11)18(20)21-17-13(3)9-12(2)10-16(17)14(4)19/h5-10H,1-4H3 |
InChI Key |
LPVJIUXGVUYOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2C(=O)C)C)C |
Origin of Product |
United States |
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